2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-5-nitrobenzonitrile
Description
Structural Significance of Benzodioxole-Piperazine-Nitrile Hybrid Architectures
The compound’s structure integrates three distinct modules, each contributing unique physicochemical and interactive properties (Table 1):
Table 1: Structural Contributions of Modular Components
| Component | Key Properties | Role in Bioactivity |
|---|---|---|
| 1,3-Benzodioxole | Lipophilic aromatic system with fused dioxole ring | Enhances membrane permeability; participates in π-π stacking with protein targets |
| Piperazine | Flexible aliphatic amine linker with two nitrogen centers | Enables hydrogen bonding and pH-dependent solubility; modulates pharmacokinetics |
| 5-Nitrobenzonitrile | Electron-deficient aromatic ring with polar nitrile and nitro groups | Engages in redox reactions; inhibits cysteine-dependent enzymes via thiol oxidation |
The benzodioxole moiety, a bicyclic system with a methylenedioxy bridge, enhances metabolic stability compared to simple benzene rings by limiting oxidative degradation pathways. Its planar structure facilitates interactions with aromatic residues in enzyme active sites, as demonstrated in crystallographic studies of related nitroaromatic compounds.
The piperazine linker introduces conformational flexibility, allowing the molecule to adopt multiple binding poses. This adaptability is critical for targeting structurally diverse enzymes, such as tyrosine phosphatases and redox-regulated proteins. The secondary amines in piperazine also serve as protonation sites, influencing solubility and tissue distribution across physiological pH ranges.
The 5-nitrobenzonitrile group acts as a dual-functional motif. The nitro group’s electron-withdrawing nature polarizes the aromatic ring, enabling nucleophilic attack on cysteine thiols in enzymes, while the nitrile group participates in dipole-dipole interactions with protein backbone amides. This combination has been shown to irreversibly inhibit fungal tyrosine phosphatases, leading to rapid fungicidal activity in non-replicating microbial forms.
Historical Development of Polypharmacological Scaffolds Incorporating Nitroaromatic Systems
The evolution of nitroaromatic-piperazine hybrids traces back to mid-20th-century antimicrobial agents, with key milestones outlined in Table 2:
Table 2: Historical Milestones in Nitroaromatic-Piperazine Hybrid Development
The incorporation of nitro groups into medicinal scaffolds gained traction with the discovery of their redox-cycling capabilities, which generate reactive oxygen species (ROS) in microbial cells. However, early nitroaromatics like metronidazole suffered from systemic toxicity, prompting the addition of piperazine to improve selectivity. Piperazine’s introduction mitigated off-target effects by enhancing solubility and enabling active transport mechanisms.
The benzodioxole moiety entered drug design through natural product inspiration, notably from safrole-derived compounds. Its integration into synthetic hybrids, such as 5-nitro-1,3-benzodioxole, demonstrated enhanced stability and target affinity in enzyme inhibition assays. Modern iterations, including the title compound, exploit these historical insights to balance redox activity and pharmacokinetic performance.
Current research focuses on leveraging the synergistic effects of these modules. For example, the nitro group’s thiol-oxidizing capacity complements the piperazine’s ability to disrupt quorum-sensing pathways in biofilms, offering a multi-pronged antimicrobial strategy. Similarly, the nitrile group’s electrophilic character enables covalent binding to kinase ATP pockets, expanding therapeutic applications into oncology.
Structure
3D Structure
Properties
IUPAC Name |
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-5-nitrobenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4/c20-11-15-10-16(23(24)25)2-3-17(15)22-7-5-21(6-8-22)12-14-1-4-18-19(9-14)27-13-26-18/h1-4,9-10H,5-8,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYGFSULILRSVFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=C(C=C(C=C4)[N+](=O)[O-])C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with dopamine d2 receptors. These receptors play a crucial role in the regulation of motor control, reward, and cognitive functions in the brain.
Mode of Action
Compounds with similar structures have been reported to act as dopamine agonists. This means they bind to dopamine receptors and mimic the effects of dopamine, a neurotransmitter that plays a key role in reward, motivation, memory, and motor control.
Biochemical Pathways
As a potential dopamine agonist, it may influence the dopaminergic pathways in the brain, which are involved in motor control, reward, and cognition.
Pharmacokinetics
Similar compounds have been reported to be rapidly absorbed after oral administration, with a tmax of 1 hour. The compound has two metabolites, one monohydroxy derivative and one dihydroxy derivative. Approximately 68% of the absorbed compound is excreted in the form of metabolites via the kidneys within 24 hours, and all is cleared within 48 hours. About 25% is excreted via the bile. The compound can gradually release its active ingredients, and its therapeutic effect can last for more than 24 hours.
Biochemical Analysis
Biochemical Properties
Based on its structural similarity to piribedil, a known dopamine agonist, it may interact with dopamine receptors and other related proteins
Cellular Effects
Given its potential as a dopamine agonist, it may influence cell function by modulating dopamine signaling pathways This could impact gene expression and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-5-nitrobenzonitrile is not well-defined. If it acts as a dopamine agonist, it may bind to dopamine receptors, leading to changes in gene expression and cellular function
Biological Activity
2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-5-nitrobenzonitrile, commonly referred to as a derivative of piribedil, is a compound of significant interest due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing research.
- Molecular Formula : C16H18N4O2
- Molar Mass : 298.34 g/mol
- CAS Number : 3605-01-4
The biological activity of this compound is primarily attributed to its interaction with the dopaminergic system. It is known to stimulate the electrogenesis of the cerebral cortex, which can enhance various dopamine-related functions. Additionally, it has been observed to increase peripheral blood flow by inhibiting sympathetic nerve tone, suggesting a potential role in treating circulatory disorders .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates rapid oral absorption with a peak plasma concentration (Tmax) occurring approximately 1 hour post-administration. The half-life (T1/2) ranges from 1.7 to 6.9 hours, and it is primarily metabolized in the liver with significant renal excretion of metabolites .
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds similar to this compound. In vitro assays have demonstrated that derivatives exhibit significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|
| Compound 5 | A549 (Lung) | 2.12 ± 0.21 | High |
| Compound 6 | HCC827 (Lung) | 5.13 ± 0.97 | Moderate |
| Compound 8 | NCI-H358 (Lung) | 6.48 ± 0.11 | Moderate |
These results indicate that the presence of nitro groups enhances the antitumor activity through mechanisms involving DNA binding and inhibition of DNA-dependent enzymes .
Antimicrobial Activity
In addition to its antitumor properties, compounds featuring the benzodioxole moiety have shown promising antimicrobial effects. The structure allows for interactions with bacterial DNA, which can inhibit growth and proliferation .
Study on Antitumor Activity
A study conducted on various synthesized compounds similar to this compound demonstrated that modifications in the chemical structure could significantly alter biological activity. For instance, compounds with additional halogen substitutions exhibited enhanced efficacy against specific cancer cell lines while maintaining lower toxicity towards normal cells .
Evaluation Against Aedes aegypti
Another research effort explored the larvicidal properties of benzodioxole derivatives against Aedes aegypti, a vector for several viral diseases. Compounds were assessed for their effectiveness in reducing larval populations, highlighting the potential for developing new insecticides from this chemical family .
Chemical Reactions Analysis
Reduction of the Nitro Group
The nitro group at position 5 undergoes reduction to form an amine, a critical step for further functionalization.
Key Findings :
-
Catalytic hydrogenation provides cleaner yields (>85%) compared to Fe/HCl (70–75%) .
-
The amine product is prone to oxidation; storage under inert atmospheres is recommended .
Hydrolysis of the Nitrile Group
The nitrile group can be hydrolyzed to carboxylic acid or amide derivatives under acidic or basic conditions.
Notes :
-
Acidic conditions yield the carboxylic acid directly, while basic hydrolysis forms an intermediate amide requiring further processing .
Piperazine Ring Functionalization
The piperazine nitrogen atoms participate in alkylation or acylation reactions.
| Reaction | Conditions | Product | References |
|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃, DMF, 60°C, 4h | N-Methylated derivative at the piperazine ring | |
| Acylation | AcCl, Et₃N, CH₂Cl₂, 0°C → 25°C, 2h | Acetylated piperazine derivative |
Mechanistic Insight :
-
Alkylation occurs preferentially at the less sterically hindered nitrogen atom .
-
Acylation requires anhydrous conditions to avoid competing hydrolysis .
Electrophilic Aromatic Substitution (EAS)
The electron-rich benzodioxole ring undergoes nitration or halogenation.
Challenges :
Cross-Coupling Reactions
The nitro or halide substituents enable transition-metal-catalyzed couplings.
Optimization Tips :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The compound’s structural analogs differ primarily in substituents attached to the piperazine ring. Below is a comparative analysis based on available
*Estimated TPSA based on functional groups.
Key Observations:
Polarity : The target’s high TPSA (94.6 Ų) suggests lower lipophilicity than the Fmoc-containing analog (~85 Ų), which may limit blood-brain barrier penetration but improve aqueous solubility .
Molecular Weight : The target compound’s higher molecular weight (366.37 g/mol) compared to the pyrimidine analog (321.38 g/mol) could influence pharmacokinetic properties such as absorption and distribution .
Pharmacological and Functional Comparisons
Benzodioxole-Containing Analogs
- Target Compound vs. 2-{4-[(1,3-Benzodioxol-5-yl)methyl]piperazin-1-yl}pyrimidine :
- Both share the benzodioxol-5-ylmethyl group, which is associated with interactions at serotonin or dopamine receptors in CNS-active compounds.
- The pyrimidine derivative’s nitrogen-rich heterocycle may facilitate DNA/RNA binding, whereas the nitrobenzonitrile group in the target could confer antibacterial or antiparasitic activity .
Piperazine-Based Therapeutics
- Cetirizine Derivatives : The ethanol-substituted piperazine in cetirizine analogs enhances antihistamine activity via H1 receptor antagonism. The target compound’s nitrobenzonitrile group lacks this hydrophilic linker, suggesting divergent therapeutic applications.
Q & A
Basic Research Questions
Q. How is the molecular structure of 2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-5-nitrobenzonitrile determined using X-ray crystallography?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is employed to resolve the compound’s geometry. Data collection involves a diffractometer (e.g., Bruker D8 VENTURE) with Mo-Kα radiation (λ = 0.71073 Å) at 291 K. Key parameters include:
- Crystal system : Monoclinic (commonly observed in piperazine derivatives).
- Space group : .
- Unit cell dimensions : .
Refinement with SHELXL-2018 achieves and , validated via ORTEP-3 for graphical representation of thermal ellipsoids .
Q. What analytical techniques are critical for purity assessment of this compound?
- Methodology : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is used, employing a C18 column and gradient elution (acetonitrile/water with 0.1% trifluoroacetic acid). Purity thresholds ≥95% are confirmed via peak integration. Complementary techniques include:
- Mass spectrometry (MS) : ESI+ mode to verify molecular ion peaks ().
- Elemental analysis : C, H, N content within ±0.4% of theoretical values .
Advanced Research Questions
Q. How can conformational flexibility of the piperazine ring influence the compound’s pharmacodynamic properties?
- Methodology : Puckering coordinates (Cremer-Pople parameters) quantify ring non-planarity. Computational modeling (DFT at B3LYP/6-311+G(d,p)) predicts energy barriers for chair-to-boat transitions. Experimental validation via variable-temperature NMR (VT-NMR) in DMSO-d6 monitors chemical shift changes (Δδ > 0.1 ppm for axial vs. equatorial protons). Synergy with molecular docking identifies steric clashes in rigid receptor pockets .
Q. What strategies resolve contradictions in biological activity data across in vitro assays?
- Case Study : If conflicting IC50 values arise for kinase inhibition, orthogonal assays (e.g., fluorescence polarization vs. radiometric) are applied under standardized conditions (pH 7.4, 37°C). Data normalization to reference controls (e.g., staurosporine) and outlier analysis using Grubbs’ test () mitigate variability. Cross-validation with SPR (surface plasmon resonance) confirms binding kinetics () .
Q. How does the nitro group impact the compound’s stability under physiological conditions?
- Methodology : Accelerated stability studies (40°C/75% RH for 28 days) monitor degradation via LC-MS. Nitro-reduction metabolites (e.g., amine derivatives) are identified using rat liver microsomes (CYP450 isoforms). Quantum mechanical calculations (QM/MM) predict redox potentials, while EPR spectroscopy detects radical intermediates during photodegradation .
Experimental Design Considerations
Q. What synthetic routes optimize yield for this compound while minimizing nitro-group side reactions?
- Methodology : A two-step protocol:
Mannich reaction : Condensation of 1,3-benzodioxole-5-carbaldehyde with piperazine in ethanol (reflux, 12 h, yield 68%).
Nucleophilic aromatic substitution : Reaction of 5-nitro-2-fluorobenzonitrile with the intermediate in DMF (80°C, 24 h, K2CO3 catalysis).
Critical parameters:
- Solvent polarity : DMF enhances nitro-group activation.
- Temperature control : >100°C promotes cyano hydrolysis.
Purity is confirmed via TLC (Rf = 0.3 in ethyl acetate/hexane 1:1) .
Data Interpretation Guidelines
Q. How are crystallographic data reconciled with spectroscopic results for structural assignments?
- Methodology : SCXRD bond lengths (e.g., C-N = 1.45 Å in piperazine) are cross-checked with DFT-optimized geometries. Discrepancies >0.05 Å trigger reassessment of hydrogen bonding (e.g., O–H⋯N interactions in packing diagrams). IR spectroscopy validates functional groups (nitro stretch at 1520 cm⁻¹, C≡N at 2235 cm⁻¹) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
